Methyl 6-chloroisoquinoline-3-carboxylate
Overview
Description
Methyl 6-chloroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-chloroisoquinoline-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
This compound is an isoquinoline derivative characterized by a chloro group at the sixth position and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 221.64 g/mol. The presence of the chloro substituent is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that compounds in this class may exhibit:
- Antimicrobial Activity : Isoquinoline derivatives have shown promise against bacterial and fungal pathogens.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis induction and interference with cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity Overview
Case Studies and Research Findings
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Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value in the range of 10-20 µM, suggesting significant antiproliferative activity. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells . -
Antimicrobial Efficacy :
In an investigation focused on antimicrobial properties, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. This highlights its potential as a lead compound for developing new antibiotics . -
Inflammation Modulation :
A recent study explored the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The findings suggested that treatment with this compound reduced pro-inflammatory cytokine levels significantly, indicating a promising avenue for treating chronic inflammatory conditions .
Properties
IUPAC Name |
methyl 6-chloroisoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUKZDMEMKCPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.